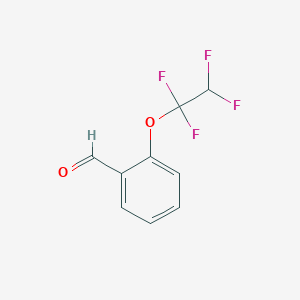

2'-Hydroxy-5'-methoxyacetophenone

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds like 2-hydroxy-4-methoxyacetophenone and its derivatives has been explored extensively. A study by Arjunan et al. (2014) utilized the DFT/B3LYP method for optimizing the stable geometry of this compound, revealing insights into its structural parameters and thermodynamic properties (Arjunan et al., 2014).

Molecular Structure Analysis

A detailed structural study by Chattopadhyay et al. (2012) on o-hydroxyacetophenone derivatives, including a variant of 2'-Hydroxy-5'-methoxyacetophenone, provided insights into their crystal structures using X-ray powder diffraction. This study emphasized the influence of weak intermolecular interactions in stabilizing the crystal packing of these compounds (Chattopadhyay et al., 2012).

Chemical Reactions and Properties

Research by Irgashev et al. (2009) involved using related acetophenones in the Claisen condensation process, demonstrating the versatility of these compounds in various chemical reactions (Irgashev et al., 2009). Filarowski et al. (2007) investigated ortho-hydroxyacetophenones, similar to 2'-Hydroxy-5'-methoxyacetophenone, to understand the role of ring substituents on hydrogen bonding in different states (Filarowski et al., 2007).

Physical Properties Analysis

Physical properties such as vibrational frequencies, structural parameters, and thermodynamic properties of closely related compounds have been determined through studies like those conducted by Arjunan et al. (2014), offering valuable insights into the physical aspects of these compounds (Arjunan et al., 2014).

Chemical Properties Analysis

The chemical properties of 2'-Hydroxy-5'-methoxyacetophenone and related compounds have been explored in studies focusing on their electronic structure, reactivity, and selectivity descriptors. These studies have utilized various computational methods to elucidate the chemical behavior of these compounds (Arjunan et al., 2014).

Aplicaciones Científicas De Investigación

Photosensitization in Biological Studies : It serves as an efficient photosensitizer for cyclobutane pyrimidine dimer formation in thymine samples, crucial for DNA repair and mutation studies. This compound has a strong absorption in the UV-A range and exhibits a long lifetime in the triplet state, making it useful in photobiological research (Liu et al., 2015).

Organic Synthesis and Catalysis : Its optimized geometry demonstrates good stability, reactivity, and selectivity, indicating potential applications in organic synthesis and catalysis (Arjunan et al., 2014).

Pharmacological Potential : Certain derivatives, particularly 2-hydroxy-6-methoxyacetophenone, have shown effectiveness in suppressing furylfuramide-induced SOS responses in Salmonella typhimurium, highlighting their potential pharmacological importance (Miyazawa et al., 2000).

Drug Design : 2'-Hydroxy-5'-methoxyacetophenone and its isomer paeonol may contribute to drug design. Intramolecular hydrogen bonds influence their properties and reactivity, which is critical in the development of new pharmaceuticals (Zhang et al., 2021).

Antioxidant and Anticancer Properties : This compound exhibits significant antioxidant and anti-ovarian cancer properties, suggesting its potential as a promising drug for treating ovarian cancer (Wang & Zhi, 2021).

Fluorescence Studies : The crystal structures of its derivatives show that ring substituents significantly influence hydrogen bonding and fluorescence properties in the solid state, which is important in materials science and photophysics (Filarowski et al., 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-(2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIBGOFSXXWRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220765 | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2'-Hydroxy-5'-methoxyacetophenone | |

CAS RN |

705-15-7 | |

| Record name | 2′-Hydroxy-5′-methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-5'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 2'-Hydroxy-5'-methoxyacetophenone?

A1: Research indicates that 2'-Hydroxy-5'-methoxyacetophenone exhibits a range of biological activities, including:

- Acaricidal activity: Studies have shown potent acaricidal effects against mites like Dermatophagoides spp. and Tyrophagus putrescentiae. []

- Antimicrobial activity: It demonstrates selective growth-inhibiting effects against specific intestinal bacteria, notably Clostridium perfringens and Escherichia coli. []

- Anti-cancer activity: The compound exhibits significant cytotoxic activities against ovarian cancer cell lines (PA-1, Caov-3, and SK-OV-3). []

- Anti-inflammatory activity: 2'-Hydroxy-5'-methoxyacetophenone attenuates inflammatory responses in LPS-induced BV-2 and RAW264.7 cells. []

Q2: How does the structure of 2'-Hydroxy-5'-methoxyacetophenone influence its acaricidal activity?

A2: The presence and position of functional groups on the acetophenone skeleton significantly impact the compound's acaricidal activity. Research suggests that a single methoxy group at the 2'-, 3'-, or 4'- position enhances toxicity against mites compared to dimethoxy or hydroxy substitutions. []

Q3: Does 2'-Hydroxy-5'-methoxyacetophenone interact with DNA or proteins?

A3: Yes, studies show that 2'-Hydroxy-5'-methoxyacetophenone can bind to both DNA and proteins:

- DNA Binding: A Zn(II) complex containing 2'-Hydroxy-5'-methoxyacetophenone thiosemicarbazone exhibited strong binding affinity to calf thymus DNA (CT-DNA). []

- Protein Binding: The same Zn(II) complex also demonstrated binding affinity to bovine serum albumin (BSA). []

Q4: What is the role of 2'-Hydroxy-5'-methoxyacetophenone in plants?

A4: 2'-Hydroxy-5'-methoxyacetophenone has been identified as a constituent of volatile organic compounds emitted by the capitate glandular trichomes (GTs) of Flourensia campestris, a plant species known for its production of specialized metabolites. []

Q5: Have any computational studies been conducted on 2'-Hydroxy-5'-methoxyacetophenone?

A5: Yes, computational chemistry methods have been employed to study the compound's properties:

- Molecular Modeling: Molecular docking studies have investigated the interactions of 2'-Hydroxy-5'-methoxyacetophenone with enzymes like aldose reductase, alpha-amylase, and collagenase. Additionally, ADME/T analysis has been performed to predict its drug-like properties. []

- Theoretical Calculations: Density functional theory (DFT) calculations have been used to examine the structure, vibrational frequencies, intramolecular hydrogen bonding, and reactivity of 2'-Hydroxy-5'-methoxyacetophenone and its isomers. []

Q6: Are there analytical methods available to detect and quantify 2'-Hydroxy-5'-methoxyacetophenone?

A6: Various analytical techniques have been utilized to characterize and quantify 2'-Hydroxy-5'-methoxyacetophenone:

- Spectroscopic methods: Techniques like UV–Vis, FT-IR, and NMR spectroscopy are routinely used for structural characterization. [, ]

- Chromatographic methods: Gas chromatography coupled with mass spectrometry (GC/MS) has been employed to identify and quantify the compound in plant extracts. []

- Electrochemical methods: Voltammetric studies have been conducted to investigate the electrochemical behavior of 2'-Hydroxy-5'-methoxyacetophenone and its metal complexes. [, ]

Q7: Has 2'-Hydroxy-5'-methoxyacetophenone been investigated for its potential to inhibit specific enzymes?

A7: Yes, research has explored the inhibitory effects of 2'-Hydroxy-5'-methoxyacetophenone on several enzymes:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)

![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)

![1-[4-Fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B48874.png)